5-Chloro-2-iodo-N,N-dimethylaniline
CAS No.:
Cat. No.: VC18348117
Molecular Formula: C8H9ClIN
Molecular Weight: 281.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9ClIN |
---|---|
Molecular Weight | 281.52 g/mol |
IUPAC Name | 5-chloro-2-iodo-N,N-dimethylaniline |
Standard InChI | InChI=1S/C8H9ClIN/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 |
Standard InChI Key | REXPQRPPMBCQKM-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=C(C=CC(=C1)Cl)I |
Introduction
5-Chloro-2-iodo-N,N-dimethylaniline is a chemical compound with the molecular formula C₈H₉ClIN and a molecular weight of approximately 281.52 g/mol . This compound is a derivative of aniline, with both chlorine and iodine substituents attached to the aromatic ring, along with two methyl groups on the nitrogen atom.
Disposal Considerations
As with other hazardous chemicals, disposal should follow local, regional, and national regulations to prevent environmental contamination.
2-Chloro-3-iodo-N,N-dimethylaniline
This compound has a similar molecular formula (C₈H₉ClIN) and molecular weight (281.52 g/mol) to 5-Chloro-2-iodo-N,N-dimethylaniline . The main difference lies in the positions of the chlorine and iodine substituents on the benzene ring.
2-Iodo-N,N-dimethylaniline
This compound lacks the chlorine substituent and has a molecular formula of C₈H₁₀IN with a molecular weight of 247.08 g/mol . It is used in various chemical syntheses and has different physical and chemical properties compared to the chloro-iodo derivative.
Data Table: Comparison of Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
5-Chloro-2-iodo-N,N-dimethylaniline | C₈H₉ClIN | 281.52 | 1369940-23-7 |
2-Chloro-3-iodo-N,N-dimethylaniline | C₈H₉ClIN | 281.52 | 1369870-05-2 |
2-Iodo-N,N-dimethylaniline | C₈H₁₀IN | 247.08 | 698-02-2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume